

Selectivity of AZD3458 against PI3K alpha, beta, and delta isoforms

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AZD3458: A Comparative Analysis of PI3K Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphoinositide 3-kinase (PI3K) inhibitor **AZD3458**, focusing on its selectivity for the class I isoforms alpha (α), beta (β), and delta (δ). The information is supported by experimental data and methodologies to offer a comprehensive resource for researchers in oncology and immunology.

Introduction to AZD3458 and PI3K Signaling

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the class I catalytic subunit: p110 α , p110 β , p110 γ , and p110 δ . While the α and β isoforms are broadly expressed, the δ and γ isoforms are found predominantly in hematopoietic cells, making them attractive targets for immunological and hematological disorders.

AZD3458 is a potent and highly selective inhibitor of the PI3K gamma (γ) isoform.[1] Its selectivity profile is crucial for understanding its mechanism of action and potential therapeutic applications, particularly in immuno-oncology.



Comparative Selectivity Profile of PI3K Inhibitors

The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency. To facilitate comparison across a wide range of potencies, IC50 values are often converted to pIC50 values (pIC50 = -log(IC50 in M)). A higher pIC50 value corresponds to a more potent inhibitor.

The table below summarizes the biochemical potency of **AZD3458** against the class I PI3K isoforms and compares it with other notable PI3K inhibitors with varying selectivity profiles.

Inhibitor	ΡΙ3Κα	РІЗКβ	ΡΙ3Κδ	РІЗКу	Selectivity Profile
AZD3458	pIC50: 5.1 (IC50: 7,943 nM)	pIC50: <4.5 (IC50: >31,623 nM)	pIC50: 6.5 (IC50: 316 nM)	pIC50: 9.1 (IC50: 0.8 nM)	y-selective[1]
Alpelisib (BYL719)	IC50: 4.6 nM[2]	IC50: 1,156 nM[2]	IC50: 290 nM[2][3]	IC50: 250 nM[2][3]	α-selective[2]
Idelalisib (CAL-101)	IC50: 8,600 nM	IC50: 4,000 nM	IC50: 2.5 nM	IC50: 89 nM	δ-selective[5]
Duvelisib (IPI-145)	IC50: 740 nM	IC50: 1,830 nM	IC50: 2.5 nM	IC50: 27 nM	δ/γ- selective[6][7]
Copanlisib (BAY 80- 6946)	IC50: 0.5 nM[8]	IC50: 3.7 nM	IC50: 0.7 nM[8]	IC50: 6.4 nM	Pan-Class I (α/δ dominant)[9] [10][11]

Note: IC50 values for **AZD3458** were calculated from the provided pIC50 values for comparative purposes.[1][12][13] A direct comparison of absolute IC50 values between different studies should be made with caution due to potential variations in assay conditions.

The data clearly illustrates that **AZD3458** is exceptionally potent against PI3K γ , with significantly lower activity against the α , β , and δ isoforms, establishing it as a highly selective PI3K γ inhibitor. This contrasts with other inhibitors like Alpelisib, which targets PI3K α , and

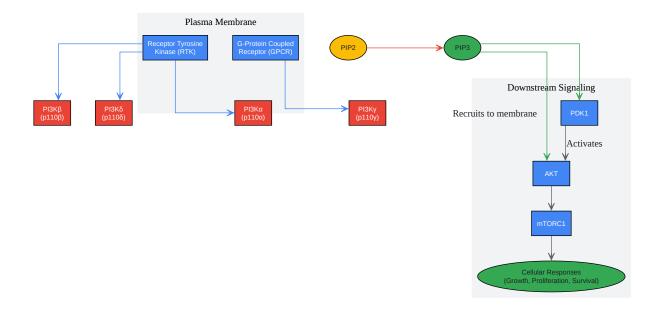


Idelalisib, which is selective for PI3K δ .[2][14] Duvelisib demonstrates dual activity against both δ and γ isoforms, while Copanlisib acts as a pan-inhibitor with heightened activity against the α and δ isoforms.[10][11][15]

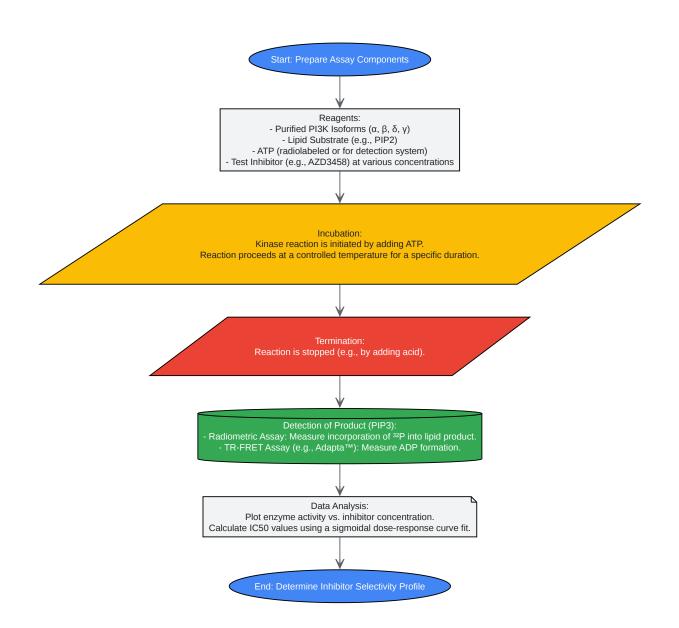
Visualizing the PI3K Signaling Pathway and Experimental Workflow

To better understand the context of **AZD3458**'s activity, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for determining inhibitor selectivity.









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